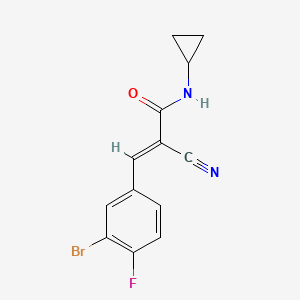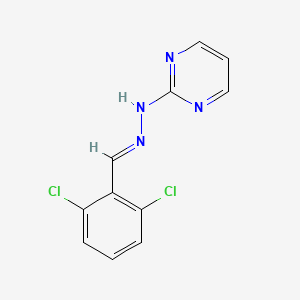![molecular formula C14H17ClN2O3 B5732312 1-[(2-chlorophenoxy)acetyl]-4-piperidinecarboxamide](/img/structure/B5732312.png)
1-[(2-chlorophenoxy)acetyl]-4-piperidinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(2-chlorophenoxy)acetyl]-4-piperidinecarboxamide, also known as CPPAC, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CPPAC is a piperidine derivative that has been synthesized through various methods and has been found to exhibit promising biochemical and physiological effects. In
Wirkmechanismus
The mechanism of action of 1-[(2-chlorophenoxy)acetyl]-4-piperidinecarboxamide is not fully understood, but it is believed to exert its anti-tumor activity through the inhibition of histone deacetylases (HDACs). HDACs are enzymes that are involved in the regulation of gene expression, and their inhibition can lead to the activation of tumor suppressor genes and the inhibition of oncogenes.
Biochemical and Physiological Effects:
In addition to its anti-tumor activity, 1-[(2-chlorophenoxy)acetyl]-4-piperidinecarboxamide has been found to exhibit other biochemical and physiological effects. It has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition can lead to increased levels of acetylcholine in the brain, which can improve cognitive function.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of 1-[(2-chlorophenoxy)acetyl]-4-piperidinecarboxamide for lab experiments is its ability to inhibit the activity of HDACs, which can lead to the activation of tumor suppressor genes and the inhibition of oncogenes. Additionally, 1-[(2-chlorophenoxy)acetyl]-4-piperidinecarboxamide has been found to exhibit low toxicity, making it a promising candidate for further research. However, one of the limitations of 1-[(2-chlorophenoxy)acetyl]-4-piperidinecarboxamide for lab experiments is its limited solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for research on 1-[(2-chlorophenoxy)acetyl]-4-piperidinecarboxamide. One area of research is the development of more efficient synthesis methods for 1-[(2-chlorophenoxy)acetyl]-4-piperidinecarboxamide. Additionally, further research is needed to fully understand the mechanism of action of 1-[(2-chlorophenoxy)acetyl]-4-piperidinecarboxamide and its potential therapeutic applications. Other future directions include the development of 1-[(2-chlorophenoxy)acetyl]-4-piperidinecarboxamide analogs with improved solubility and the investigation of the potential use of 1-[(2-chlorophenoxy)acetyl]-4-piperidinecarboxamide in combination with other anti-cancer agents.
Synthesemethoden
1-[(2-chlorophenoxy)acetyl]-4-piperidinecarboxamide can be synthesized through various methods, including the reaction of 2-chlorophenol with acetic anhydride to form 2-chloroacetophenone, which is then reacted with piperidine to form 1-[(2-chlorophenoxy)acetyl]-4-piperidinecarboxamide. Another method involves the reaction of 2-chlorophenol with chloroacetyl chloride to form 2-chloroacetylphenol, which is then reacted with piperidine to form 1-[(2-chlorophenoxy)acetyl]-4-piperidinecarboxamide.
Wissenschaftliche Forschungsanwendungen
1-[(2-chlorophenoxy)acetyl]-4-piperidinecarboxamide has been found to exhibit potential therapeutic applications in scientific research. One of the primary areas of research for 1-[(2-chlorophenoxy)acetyl]-4-piperidinecarboxamide is its anti-tumor activity. 1-[(2-chlorophenoxy)acetyl]-4-piperidinecarboxamide has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and liver cancer. Additionally, 1-[(2-chlorophenoxy)acetyl]-4-piperidinecarboxamide has been found to induce apoptosis, or programmed cell death, in cancer cells.
Eigenschaften
IUPAC Name |
1-[2-(2-chlorophenoxy)acetyl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClN2O3/c15-11-3-1-2-4-12(11)20-9-13(18)17-7-5-10(6-8-17)14(16)19/h1-4,10H,5-9H2,(H2,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVOFQTUVMBDPEX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N)C(=O)COC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(2-Chlorophenoxy)acetyl]piperidine-4-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-{[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]carbonyl}indoline](/img/structure/B5732236.png)
![N'-[(4-fluorobenzoyl)oxy]-4-nitrobenzenecarboximidamide](/img/structure/B5732243.png)


![N-({2-methyl-1-[2-(3-methylphenoxy)ethyl]-1H-indol-3-yl}methylene)-4H-1,2,4-triazol-4-amine](/img/structure/B5732262.png)
![N'-{[(4-chloro-2-methylphenoxy)acetyl]oxy}-4-methylbenzenecarboximidamide](/img/structure/B5732274.png)
![5'-butylspiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one](/img/structure/B5732290.png)
![2-[(5-cyclohexyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]-N-(2-fluorophenyl)acetamide](/img/structure/B5732293.png)
![5-ethyl-10,10-dimethyl-10,11-dihydro-8H-pyrano[4',3':4,5]thieno[3,2-e]tetrazolo[1,5-c]pyrimidine](/img/structure/B5732300.png)
![N-[2-(4-chlorophenyl)ethyl]-N'-(3,4-dimethoxyphenyl)urea](/img/structure/B5732308.png)
![N'-[(4-chlorophenyl)acetyl]-2,4-dimethoxybenzohydrazide](/img/structure/B5732311.png)
![ethyl 4-({[(3-chloro-4-methoxyphenyl)amino]carbonyl}amino)benzoate](/img/structure/B5732313.png)
![N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]-2-furamide](/img/structure/B5732319.png)